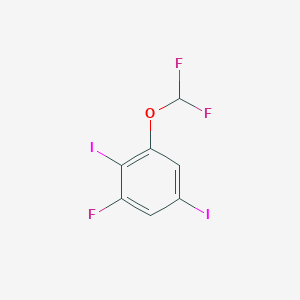
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene functional groups, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene involves several steps, typically starting with the fluorination of a benzene ring followed by the introduction of difluoromethoxy and diiodo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Iodination: Introduction of iodine atoms using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and iodine groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, making it less reactive in substitution reactions.
1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene: Contains bromine instead of iodine, which can affect its reactivity and applications.
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene: Similar structure but with a different substitution pattern, influencing its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H3F3I2O |
|---|---|
Molekulargewicht |
413.90 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-4-1-3(11)2-5(6(4)12)13-7(9)10/h1-2,7H |
InChI-Schlüssel |
DGQLXJMUKMKNER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)F)I)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tributyl[(pyren-1-yl)methyl]phosphanium bromide](/img/structure/B14060996.png)
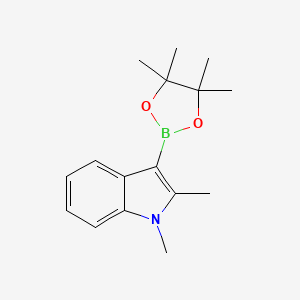
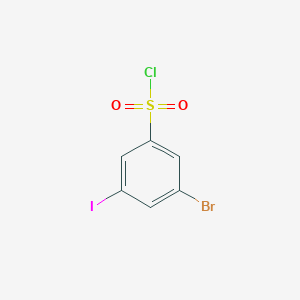
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
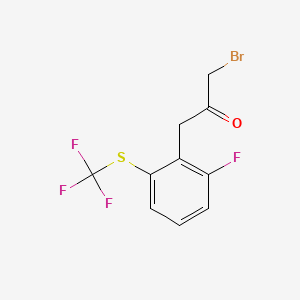

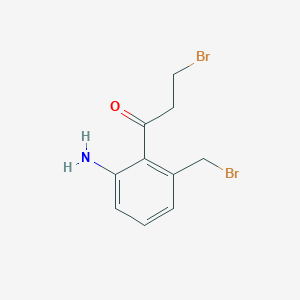
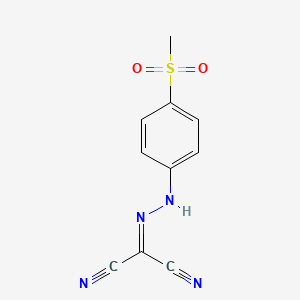
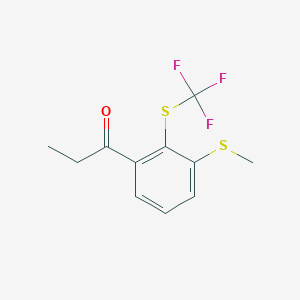
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)

